Methyl(1,1,2-trimethylpropyl)malononitrile
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Overview
Description
Methyl(1,1,2-trimethylpropyl)malononitrile is an organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 g/mol It is characterized by its unique structure, which includes a malononitrile group attached to a methyl-substituted propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,2-trimethylpropyl)malononitrile typically involves the reaction of a suitable alkyl halide with malononitrile in the presence of a base. For example, the reaction of 1,1,2-trimethylpropyl bromide with malononitrile in the presence of a strong base like sodium hydride can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(1,1,2-trimethylpropyl)malononitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the malononitrile group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitriles or reduction to yield amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form substituted alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted malononitriles.
Oxidation: Corresponding nitriles.
Reduction: Amines.
Scientific Research Applications
Methyl(1,1,2-trimethylpropyl)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl(1,1,2-trimethylpropyl)malononitrile involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The malononitrile group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl(1,1,2-trimethylpropyl)malononitrile
- Propyl(1,1,2-trimethylpropyl)malononitrile
- Butyl(1,1,2-trimethylpropyl)malononitrile
Uniqueness
Methyl(1,1,2-trimethylpropyl)malononitrile is unique due to its specific substitution pattern and the presence of the malononitrile group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
85688-96-6 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3,4)10(5,6-11)7-12/h8H,1-5H3 |
InChI Key |
ZMCKYPPOTHYZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C#N)C#N |
Origin of Product |
United States |
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